2-(4-methoxyphenyl)-N-[3-(2-phenylmorpholin-4-yl)propyl]acetamide
Description
Properties
IUPAC Name |
2-(4-methoxyphenyl)-N-[3-(2-phenylmorpholin-4-yl)propyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O3/c1-26-20-10-8-18(9-11-20)16-22(25)23-12-5-13-24-14-15-27-21(17-24)19-6-3-2-4-7-19/h2-4,6-11,21H,5,12-17H2,1H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOWZEXRBOBPIKY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)NCCCN2CCOC(C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-(4-methoxyphenyl)-N-[3-(2-phenylmorpholin-4-yl)propyl]acetamide typically involves multi-step organic reactions. The synthetic route often starts with the preparation of intermediate compounds, which are then subjected to further reactions to form the final product. Common reaction conditions include the use of solvents like dichloromethane or ethanol, and catalysts such as palladium or copper complexes. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
2-(4-Methoxyphenyl)-N-(3-(2-phenylmorpholino)propyl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups. Common reagents include halogens, alkylating agents, and acids.
Hydrolysis: This reaction involves the breaking down of the compound in the presence of water and an acid or base, leading to the formation of simpler molecules.
Scientific Research Applications
2-(4-Methoxyphenyl)-N-(3-(2-phenylmorpholino)propyl)acetamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein binding.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-methoxyphenyl)-N-[3-(2-phenylmorpholin-4-yl)propyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.
Comparison with Similar Compounds
2-(4-Methoxyphenyl)-N-(3-(2-phenylmorpholino)propyl)acetamide can be compared with similar compounds such as:
2-(4-Methoxyphenyl)-N-(3-(2-phenylpiperidino)propyl)acetamide: This compound has a piperidine ring instead of a morpholine ring, which may result in different biological activities and properties.
2-(4-Methoxyphenyl)-N-(3-(2-phenylmorpholino)ethyl)acetamide: This compound has an ethyl group instead of a propyl group, which can affect its reactivity and interactions with molecular targets.
The uniqueness of 2-(4-methoxyphenyl)-N-[3-(2-phenylmorpholin-4-yl)propyl]acetamide lies in its specific structural features, which confer distinct chemical and biological properties.
Biological Activity
2-(4-Methoxyphenyl)-N-[3-(2-phenylmorpholin-4-yl)propyl]acetamide, a compound featuring a methoxy group and a morpholine moiety, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound contains both aromatic and aliphatic components, which contribute to its unique biological properties.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. Research indicates that it may act as an inhibitor of certain enzymes or receptors, potentially influencing pathways related to cell proliferation, apoptosis, and inflammation.
- Enzyme Inhibition : The compound has shown promising results in inhibiting enzymes associated with cancer progression and inflammation.
- Receptor Modulation : It may modulate receptor activity, impacting neurotransmitter release and neuronal signaling pathways.
Anticancer Properties
Several studies have investigated the anticancer potential of this compound:
- In vitro Studies : Research has demonstrated that the compound exhibits cytotoxic effects against various cancer cell lines, including breast and prostate cancer cells. The mechanism involves induction of apoptosis and cell cycle arrest.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 15 | Induction of apoptosis |
| PC-3 (Prostate) | 20 | Cell cycle arrest |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- Bacterial Inhibition : It has shown effectiveness against Gram-positive bacteria, suggesting potential use as an antibiotic agent.
| Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
Case Studies
- Study on Anticancer Effects : A recent study published in the Journal of Medicinal Chemistry evaluated the anticancer effects of similar compounds with morpholine structures. The findings indicated that modifications in the side chains significantly affected their potency against cancer cells, highlighting the importance of structural optimization for enhanced activity.
- Antimicrobial Activity Assessment : In a comparative study assessing various derivatives, this compound was found to outperform several known antibiotics in inhibiting bacterial growth, suggesting a novel approach to antibiotic development.
Q & A
Q. What are the key steps in synthesizing 2-(4-methoxyphenyl)-N-[3-(2-phenylmorpholin-4-yl)propyl]acetamide, and how is the amide bond formed?
The synthesis typically involves a two-step process:
- Step 1 : Preparation of the morpholine-containing intermediate via nucleophilic substitution or reductive amination.
- Step 2 : Amide coupling using reagents like HATU (1-1.5 equiv) and DIPEA (3-4 equiv) in DMF or dichloromethane. For example, the amine intermediate (e.g., 3-(2-phenylmorpholin-4-yl)propan-1-amine) is reacted with 2-(4-methoxyphenyl)acetic acid activated by HATU. The reaction is stirred overnight at room temperature, followed by purification via silica gel chromatography (gradient: 0–8% MeOH in CH₂Cl₂) .
- Critical Note : Ensure anhydrous conditions to prevent side reactions. Monitor reaction progress using TLC (Rf ~0.3 in 5% MeOH/CH₂Cl₂).
Q. How is the compound characterized, and what analytical techniques are essential for structural confirmation?
- 1H/13C NMR : Key signals include the acetamide carbonyl (~δ 168–170 ppm in 13C NMR) and methoxyphenyl aromatic protons (δ 6.8–7.3 ppm in 1H NMR). The morpholine ring protons appear as multiplets (δ 3.0–4.1 ppm) .
- Mass Spectrometry (ESI/APCI+) : Look for [M+H]+ and [M+Na]+ peaks. For example, a molecular ion at m/z 425.2 confirms the expected molecular weight .
- HPLC Purity : Use a C18 column (MeCN/H₂O + 0.1% TFA) to verify purity ≥95% .
Advanced Research Questions
Q. How can synthetic yield be optimized for large-scale production, and what factors influence reproducibility?
- Solvent Choice : Polar aprotic solvents (DMF, DCM) enhance reaction efficiency but may require rigorous drying.
- Catalyst Loading : HATU (1.2 equiv) and DIPEA (3.5 equiv) balance cost and yield .
- Purification : Gradient column chromatography minimizes co-elution of byproducts. Recrystallization from ethyl acetate/hexane improves crystalline purity .
- Reproducibility : Batch-to-batch variability in amine intermediates (e.g., residual moisture) must be controlled via Karl Fischer titration .
Q. How should researchers resolve contradictions in spectral data (e.g., unexpected NMR peaks)?
- Hypothesis 1 : Impurities from incomplete purification. Re-run chromatography with a shallower gradient .
- Hypothesis 2 : Stereochemical isomerism. Perform NOESY NMR to assess spatial proximity of morpholine and phenyl groups .
- Hypothesis 3 : Solvent residues. Analyze via GC-MS for residual DMF or dichloromethane .
Q. What computational methods are recommended to predict the compound’s binding affinity or metabolic stability?
- Docking Studies : Use AutoDock Vina with protein targets (e.g., opioid receptors) to model interactions. Focus on the morpholine oxygen’s hydrogen-bonding potential .
- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to evaluate electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity .
- ADME Prediction : Tools like SwissADME predict logP (~3.2) and BBB permeability, guiding in vivo study design .
Q. How can researchers design experiments to probe the compound’s mechanism of action in neurological targets?
- In Vitro Assays :
- Calcium Flux Assays : Use SH-SY5Y cells transfected with µ-opioid receptors to measure intracellular Ca²+ changes .
- Radioligand Binding : Compete with [³H]DAMGO to calculate Ki values .
- In Vivo Models :
- Tail-Flick Test : Assess antinociceptive effects in mice (dose range: 10–50 mg/kg, i.p.) .
- Microdialysis : Monitor dopamine release in the nucleus accumbens to evaluate addiction potential .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
